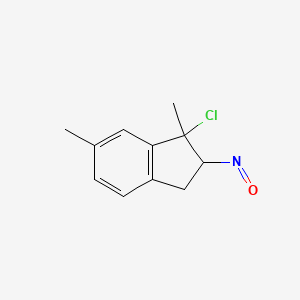
1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Another triazine derivative with similar structural features.
1-Cyclohexyl-6-hydroxydihydro-2,4(1H,3H)-pyrimidinedione: A related compound with hydroxyl groups.
Uniqueness
1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of cyclohexyl groups and the specific arrangement of functional groups, which can influence its chemical reactivity and potential applications. Its distinct structure may confer unique biological activities and industrial uses compared to other similar compounds.
Properties
CAS No. |
62442-49-3 |
|---|---|
Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
1-cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C15H24N4O2/c20-14-17-13(16-11-7-3-1-4-8-11)19(15(21)18-14)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,16,17,18,20,21) |
InChI Key |
DXOAOPLZGFBLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=O)NC(=O)N2C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14536889.png)
![Ethyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14536895.png)



![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)





![8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate](/img/structure/B14536943.png)


